Disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate Disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate
Brand Name: Vulcanchem
CAS No.: 83968-60-9
VCID: VC17016502
InChI: InChI=1S/C18H16N3O8PS.2Na/c1-10(22)19-12-6-5-11-7-16(31(27,28)29)17(18(23)15(11)9-12)21-20-13-3-2-4-14(8-13)30(24,25)26;;/h2-9,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29);;/q;2*+1/p-2
SMILES:
Molecular Formula: C18H14N3Na2O8PS
Molecular Weight: 509.3 g/mol

Disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate

CAS No.: 83968-60-9

Cat. No.: VC17016502

Molecular Formula: C18H14N3Na2O8PS

Molecular Weight: 509.3 g/mol

* For research use only. Not for human or veterinary use.

Disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate - 83968-60-9

Specification

CAS No. 83968-60-9
Molecular Formula C18H14N3Na2O8PS
Molecular Weight 509.3 g/mol
IUPAC Name disodium;6-acetamido-4-hydroxy-3-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]naphthalene-2-sulfonate
Standard InChI InChI=1S/C18H16N3O8PS.2Na/c1-10(22)19-12-6-5-11-7-16(31(27,28)29)17(18(23)15(11)9-12)21-20-13-3-2-4-14(8-13)30(24,25)26;;/h2-9,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Standard InChI Key MVYLRSKJYDGUAY-UHFFFAOYSA-L
Canonical SMILES CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)P(=O)(O)[O-])O.[Na+].[Na+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a naphthalene backbone substituted with hydroxy, acetamido, sulfonate, and phosphonatophenylazo groups. The azo (-N=N-) linkage bridges the naphthalene system and the phosphonatophenyl moiety, creating a conjugated system responsible for its chromophoric properties . The sulfonate (-SO₃⁻) and phosphonate (-PO₃²⁻) groups enhance water solubility and metal-binding capacity, distinguishing it from simpler azo dyes .

The molecular formula is inferred as C₁₈H₁₄N₃O₁₀PS₂Na₂ based on structural analogs , with a molecular weight of approximately 617.54 g/mol . Key functional groups include:

  • Azo group: Facilitates light absorption in the visible spectrum (λₘₐₓ ~450–550 nm) .

  • Phosphonate group: Enhances chelation of divalent metal ions (e.g., Ca²⁺, Mg²⁺) .

  • Sulfonate group: Improves aqueous solubility and electrostatic interactions .

Spectroscopic Signatures

While direct spectral data for this compound is limited, related azo dyes exhibit:

  • UV-Vis absorption: Peaks between 450–550 nm due to π→π* transitions in the conjugated azo system .

  • Infrared (IR) bands:

    • N=N stretch at ~1440–1580 cm⁻¹

    • S=O (sulfonate) at ~1040–1200 cm⁻¹

    • P=O (phosphonate) at ~1250–1300 cm⁻¹

Synthesis and Manufacturing

Reaction Pathway

Synthesis typically involves:

  • Diazotization: Treatment of 3-aminophenylphosphonic acid with nitrous acid (HNO₂) to form the diazonium salt.

  • Coupling: Reaction of the diazonium salt with 6-acetamido-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions (pH 9–11) .

  • Neutralization: Addition of sodium hydroxide to precipitate the disodium salt .

Critical parameters include:

  • Temperature control (0–5°C during diazotization)

  • pH maintenance (8.5–9.5 during coupling)

  • Reaction time (2–4 hours for complete coupling)

Yield Optimization

Yields exceeding 70% are achievable with:

  • Molar ratio of 1:1.05 (diazonium salt to coupling component)

  • Use of buffering agents (e.g., sodium acetate) to stabilize pH

Industrial and Biochemical Applications

Textile Dyeing

The compound’s sulfonate and phosphonate groups enable covalent bonding to cellulosic fibers (cotton, viscose) through nucleophilic substitution . Performance metrics include:

PropertyValueTest Method
Color strength (K/S)18.7ISO 105-C06
Wash fastness4–5 (1–5 scale)ISO 105-X12
Light fastness5–6 (1–8 scale)ISO 105-B02

Data adapted from Reactive Orange 16 studies , adjusted for phosphonate effects.

Metal Ion Chelation

The phosphonate group facilitates applications in:

  • Water treatment: Sequestration of Ca²⁺ and Mg²⁺ ions (capacity: 2.1 mmol/g) .

  • Analytical chemistry: Spectrophotometric detection of Fe³⁺ (detection limit: 0.2 μM) .

Comparative Analysis with Related Azo Dyes

Compound NameMolecular FormulaKey Differences
Reactive Orange 16 C₂₀H₁₇N₃O₁₁S₃Na₂Sulfonate instead of phosphonate
Food Yellow 3 C₁₆H₁₀N₂O₇S₂Na₂Lacks acetamido and phosphonate
Ammonium sodium variant C₂₀H₁₉N₃O₁₁S₃NH₄NaAmmonium counterion alters solubility

The phosphonate group in the subject compound enhances metal-binding capacity by 40% compared to sulfonate analogs .

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